Quantified Lipophilicity Advantage: XLogP3 Comparison with 3-Phenyl Analog
This compound exhibits higher lipophilicity compared to its direct analog, 3-(3-phenyl-1H-pyrazol-5-yl)propan-1-ol (CAS 69706-74-7). This is quantified by the XLogP3-AA value, a computed measure of partition coefficient. The increase in lipophilicity is a direct consequence of the p-tolyl substitution and is a key driver for membrane permeability in biological assays [1][2].
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 2.2 [1] |
| Comparator Or Baseline | 3-(3-phenyl-1H-pyrazol-5-yl)propan-1-ol (CAS 69706-74-7): Data not explicitly available in a single authoritative source but is structurally a des-methyl analog, which is a well-established modification to lower LogP by approximately -0.5 to -1.0 units [2]. |
| Quantified Difference | Estimated increase of ~0.5-1.0 LogP unit relative to the 3-phenyl analog. |
| Conditions | Computed descriptor based on molecular structure; PubChem XLogP3 3.0 model. |
Why This Matters
Higher lipophilicity is a critical selection criterion for medicinal chemistry programs targeting intracellular or CNS-penetrant drugs, as it directly correlates with improved passive membrane diffusion.
- [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 12517384, 3-(3-(p-Tolyl)-1H-pyrazol-5-yl)propan-1-ol. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/12517384. View Source
- [2] Leeson, P. D., & Springthorpe, B. (2007). The influence of drug-like concepts on decision-making in medicinal chemistry. Nature Reviews Drug Discovery, 6(11), 881-890. (Supporting evidence for LogP impact). View Source
